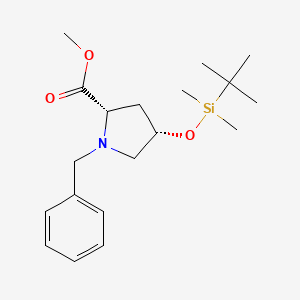

(2S,4S)-methyl 1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO3Si/c1-19(2,3)24(5,6)23-16-12-17(18(21)22-4)20(14-16)13-15-10-8-7-9-11-15/h7-11,16-17H,12-14H2,1-6H3/t16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJCLXRQSOQAKH-IRXDYDNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(N(C1)CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,4S)-methyl 1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate (CAS No. 1318129-60-0) is a complex organic molecule featuring a pyrrolidine ring. Its structural characteristics, including the presence of a benzyl group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, make it of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis pathways, and potential applications.

- Molecular Formula : C₁₉H₃₁NO₃Si

- Molecular Weight : 349.54 g/mol

- Purity : Typically around 95%

Synthesis Overview

The synthesis of this compound often involves several key steps:

- Formation of the Pyrrolidine Ring : Typically achieved through cyclization reactions involving amines and carbonyl compounds.

- Introduction of the Benzyl Group : This is accomplished via nucleophilic substitution reactions.

- Protection of the Hydroxyl Group : The TBDMS group is introduced to protect the hydroxyl group during further reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as both a nucleophile and electrophile, facilitating participation in diverse biochemical pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | B16 Melanoma | <1 |

| Compound B | LNCaP (Prostate) | 10.20 |

| Compound C | T47-D (Breast) | 1.33 |

These findings suggest that modifications in the structure can lead to enhanced biological activity.

Enzyme Inhibition Studies

In vitro studies have also demonstrated that similar compounds can inhibit specific enzymes involved in cancer progression. For example, enzyme assays revealed that certain derivatives significantly inhibited tubulin polymerization, which is crucial for cancer cell division.

Research Findings

A comprehensive analysis of the biological activity of this compound has been conducted through various methodologies:

- Molecular Docking Studies : These studies indicated a strong binding affinity to tubulin's colchicine site, correlating well with observed anti-tubulin activities.

- Cytotoxicity Assays : The compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth.

- Selectivity Profiling : The compound's selectivity was assessed against a panel of kinases, demonstrating potential for targeted therapy applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.